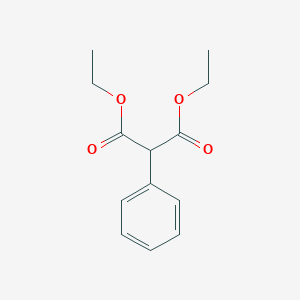

Diethyl phenylmalonate

Description

Properties

IUPAC Name |

diethyl 2-phenylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYDHYCFHBSNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058886 | |

| Record name | Propanedioic acid, phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Low melting solid or liquid; mp = 15-17 deg C; [Alfa Aesar MSDS] | |

| Record name | Diethyl phenylmalonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

83-13-6 | |

| Record name | Diethyl phenylmalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl phenylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl phenylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl phenylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-phenyl-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl phenylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl phenylmalonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVQ6PE5CLT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl Phenylmalonate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diethyl phenylmalonate is an aromatic malonic ester that serves as a crucial intermediate in various organic syntheses, most notably in the production of pharmaceuticals like phenobarbital.[1] Its unique chemical structure, characterized by a phenyl group attached to a malonate backbone, imparts distinct reactivity compared to other malonic esters.[1] This document provides an in-depth guide to the chemical properties, structure, and experimental protocols related to this compound, intended for professionals in research and drug development.

Chemical Structure and Identification

This compound is a diester derivative of phenylmalonic acid. The central alpha-carbon is bonded to a phenyl group and two carboxyethyl groups.

| Identifier | Value |

| IUPAC Name | diethyl 2-phenylpropanedioate |

| Molecular Formula | C₁₃H₁₆O₄[1][2][3] |

| SMILES | CCOC(=O)C(C1=CC=CC=C1)C(=O)OCC[3] |

| InChI Key | FGYDHYCFHBSNPE-UHFFFAOYSA-N[3] |

| CAS Number | 83-13-6[1][3] |

| Synonyms | Phenylmalonic acid diethyl ester, Propanedioic acid, phenyl-, diethyl ester[3] |

graph Diethyl_Phenylmalonate { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_alpha [label="C"]; C_co1 [label="C"]; O1_1 [label="O"]; O1_2 [label="O"]; C_et1_1 [label="CH₂"]; C_et1_2 [label="CH₃"]; C_co2 [label="C"]; O2_1 [label="O"]; O2_2 [label="O"]; C_et2_1 [label="CH₂"]; C_et2_2 [label="CH₃"]; H_alpha [label="H"];

// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_alpha;

// Malonate core C_alpha -- H_alpha [len=0.7]; C_alpha -- C_co1; C_alpha -- C_co2;

// Ester group 1 C_co1 -- O1_1 [style=double, len=0.8]; C_co1 -- O1_2; O1_2 -- C_et1_1; C_et1_1 -- C_et1_2;

// Ester group 2 C_co2 -- O2_1 [style=double, len=0.8]; C_co2 -- O2_2; O2_2 -- C_et2_1; C_et2_1 -- C_et2_2;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_alpha [pos="0,2.5!"]; H_alpha [pos="-0.7,3!"]; C_co1 [pos="1.5,3!"]; O1_1 [pos="1.5,4!"]; O1_2 [pos="2.5,2.5!"]; C_et1_1 [pos="3.5,3!"]; C_et1_2 [pos="4.5,2.5!"]; C_co2 [pos="-1.5,3!"]; O2_1 [pos="-1.5,4!"]; O2_2 [pos="-2.5,2.5!"]; C_et2_1 [pos="-3.5,3!"]; C_et2_2 [pos="-4.5,2.5!"]; }

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid at room temperature.[1][4] It is characterized by its limited solubility in water but is soluble in common organic solvents like ethanol (B145695) and ether.[4]

| Property | Value |

| Molecular Weight | 236.26 g/mol [1][3] |

| Appearance | Colorless to light yellow liquid[1][4][5] |

| Melting Point | 16-17 °C[2][6] |

| Boiling Point | 170-172 °C at 14 mmHg[2][7] |

| Density | 1.095 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.491[2] |

| Flash Point | >113 °C (>230 °F)[2] |

| Water Solubility | Immiscible[2][5] |

Reactivity and Synthetic Applications

The chemical behavior of this compound is largely dictated by the acidic alpha-proton and the ester functionalities. The presence of the phenyl group enhances its reactivity in certain substitution reactions.[1]

-

Enolate Formation: The alpha-carbon can be deprotonated by a strong base, such as sodium ethoxide, to form a resonance-stabilized carbanion.[1] This enolate is a potent nucleophile.

-

Alkylation: The enolate of this compound can undergo nucleophilic substitution with alkyl halides. This reaction is a key step in the synthesis of phenobarbital, where this compound is first ethylated to form diethyl ethylphenylmalonate.[8]

-

Hydrolysis: Under basic conditions, the ester groups can be hydrolyzed to yield phenylmalonic acid.[1]

-

Decarboxylation: The resulting phenylmalonic acid (from hydrolysis) or its derivatives can be decarboxylated upon heating to produce substituted acetic acids.[1]

-

Condensation Reactions: It serves as a key reactant in condensation reactions with urea (B33335) or its derivatives to form barbiturates.[8]

Caption: Key reactions involving this compound.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

A common laboratory and industrial method for synthesizing this compound involves the Claisen condensation of ethyl phenylacetate (B1230308) with diethyl oxalate (B1200264), followed by decarbonylation.[9] This indirect route is often preferred because aryl halides are generally poor electrophiles for the direct alkylation of diethyl malonate.[9]

Methodology:

-

Sodium Ethoxide Preparation: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, 23 g of sodium is dissolved in 500 cc of absolute ethanol.[8][10]

-

Condensation: The resulting sodium ethoxide solution is cooled to 60°C.[8][10] With vigorous stirring, 146 g of diethyl oxalate is added rapidly, immediately followed by 175 g of ethyl phenylacetate.[8][10]

-

Crystallization: The sodium derivative of diethyl phenyloxalacetate will crystallize.[8] The mixture is cooled, and the solid is collected by suction filtration after stirring with dry ether.[10]

-

Liberation of Ester: The collected sodium salt is treated with a dilute solution of sulfuric acid (e.g., 29 cc of concentrated H₂SO₄ in 500 cc of water) to liberate the diethyl phenyloxalacetate as an oil.[8][10]

-

Extraction and Drying: The aqueous layer is extracted with ether, and the combined organic layers are dried over anhydrous sodium sulfate.[10]

-

Decarbonylation: After distilling off the ether, the residual oil is heated in a modified Claisen flask under reduced pressure (approx. 15 mmHg) to 175°C.[8][10] Heating is continued until the evolution of carbon monoxide ceases (typically 5-6 hours).[8][10]

-

Purification: The resulting crude this compound is then purified by vacuum distillation.[10]

Palladium-Catalyzed Arylation of Diethyl Malonate

Modern methods have been developed to overcome the challenge of direct arylation. One such method involves a palladium-catalyzed cross-coupling reaction.

Methodology:

-

Reaction Setup: In a glove box, a screw-capped vial is charged with Pd(dba)₂ (0.010 mmol), di-tert-butyl(neopentyl)phosphine (DTBNpP, 0.020 mmol), and NaH (1.2 mmol).[11]

-

Reagent Addition: The vial is sealed and removed from the glove box. Toluene (1.0 mL), an aryl bromide (1.0 mmol), and diethyl malonate (1.2 mmol) are added.[11]

-

Reaction: The reaction mixture is stirred at 70 °C for 24 hours.[11]

-

Workup and Purification: The crude reaction mixture is filtered through Celite and concentrated. The resulting residue is purified by column chromatography on silica (B1680970) gel to yield this compound.[11] Yields as high as 89% have been reported under optimized conditions.[1][11]

Safety and Handling

This compound may cause mild irritation upon contact with skin, eyes, or mucous membranes.[4] Prolonged or repeated exposure could lead to respiratory discomfort or dermatitis in sensitive individuals.[4]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, gloves, and use adequate ventilation to keep airborne concentrations low.[12][13]

-

Handling: Avoid breathing vapor, mist, or gas. Avoid contact with skin and eyes.[6][12] Wash thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[4][5][12]

-

Incompatibilities: Incompatible with strong oxidizing agents, acids, bases, and reducing agents.[4][12]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide and carbon dioxide.[4][6][12]

There is currently no conclusive evidence linking this compound to carcinogenic effects based on evaluations by major regulatory agencies.[4]

Conclusion

This compound is a versatile and valuable chemical intermediate with well-defined properties and reactivity. Its primary application in the synthesis of barbiturates highlights its importance in the pharmaceutical industry. The experimental protocols for its synthesis, particularly the classical Claisen condensation and modern catalytic methods, are well-established. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its safe and effective use in research and development.

References

- 1. This compound | 83-13-6 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 83-13-6 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

Diethyl Phenylmalonate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethyl phenylmalonate, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, outlines primary synthesis methodologies, and elucidates its critical role in the production of barbiturates, particularly phenobarbital (B1680315).

Core Compound Data

This compound is an aromatic malonic ester. Key identifying information and physical properties are summarized below for quick reference.

| Identifier | Value | Reference |

| CAS Number | 83-13-6 | |

| Molecular Formula | C₁₃H₁₆O₄ | [1] |

| Molecular Weight | 236.26 g/mol | |

| IUPAC Name | diethyl 2-phenylpropanedioate | [1] |

| Synonyms | Phenylmalonic acid diethyl ester, Propanedioic acid, phenyl-, diethyl ester | [1] |

| Physical Property | Value | Conditions |

| Appearance | Colorless to light yellow liquid/solid | |

| Melting Point | 16.5 °C | |

| Boiling Point | 170-172 °C | at 14 mmHg |

| Density | 1.096 g/cm³ | |

| Refractive Index | 1.491 | at 20°C |

Synthesis of this compound

The synthesis of this compound is a critical process for its application in further chemical manufacturing. While various methods exist, a prevalent laboratory and industrial method involves the Claisen condensation of ethyl phenylacetate (B1230308) with diethyl oxalate (B1200264), followed by decarbonylation.[2] This indirect route is often preferred because aryl halides are generally poor electrophiles for direct alkylation of diethyl malonate.[2]

An alternative approach involves the condensation of ethyl phenylacetate with diethyl carbonate in the presence of a base like sodium ethoxide.[3]

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is a generalized representation based on established chemical principles.

-

Preparation of Sodium Ethoxide: In a suitable reaction vessel equipped with a stirrer and condenser, dissolve clean sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

-

Initial Condensation: Cool the sodium ethoxide solution and add diethyl oxalate with vigorous stirring. Immediately follow with the addition of ethyl phenylacetate.

-

Reaction and Precipitation: The reaction mixture is stirred, leading to the formation of a sodium salt precipitate.

-

Liberation of the Intermediate: Treat the sodium salt with a dilute acid (e.g., sulfuric acid) to liberate diethyl phenyloxobutandioate.

-

Decarbonylation: Heat the isolated intermediate under reduced pressure. This step removes a molecule of carbon monoxide, yielding this compound.

-

Purification: The crude this compound is then purified by vacuum distillation.

Role in Drug Development: Synthesis of Phenobarbital

This compound is a crucial precursor in the synthesis of phenobarbital, a long-acting barbiturate (B1230296) used as an anticonvulsant and sedative. The synthesis involves two primary stages following the production of this compound.

-

Alkylation: The α-carbon of this compound is deprotonated by a strong base (e.g., sodium ethoxide) to form a carbanion. This nucleophile is then alkylated with an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group, yielding diethyl ethylphenylmalonate.[4]

-

Condensation with Urea (B33335): The resulting diethyl ethylphenylmalonate undergoes a condensation reaction with urea in the presence of a strong base like sodium ethoxide or methoxide. This step forms the barbiturate ring, producing phenobarbital.[4][5]

The overall synthetic pathway from this compound to phenobarbital is a cornerstone of its pharmaceutical production.

Caption: Synthesis of Phenobarbital from this compound.

Biological Significance and Applications

The primary biological relevance of this compound is as an intermediate in the synthesis of pharmacologically active molecules.[3] Derivatives of this compound, such as phenobarbital, exert their effects by modulating neurotransmitter systems, particularly by enhancing the activity of GABA receptors, which leads to increased inhibitory neurotransmission in the central nervous system.[3]

Beyond barbiturates, this compound and its derivatives are utilized in the synthesis of other therapeutic agents, including anti-inflammatory drugs and anticonvulsants.[6] It also serves as a versatile building block in broader organic synthesis for creating complex molecules and heterocyclic compounds.[6]

References

- 1. This compound | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 83-13-6 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. thaiscience.info [thaiscience.info]

- 6. Diethyl(phenyl acetyl)malonate: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

Spectroscopic Characterization of Diethyl Phenylmalonate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl phenylmalonate, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals like phenobarbital.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data Summary

The structural elucidation of this compound is confirmed through the combined application of NMR, IR, and Mass Spectrometry. The quantitative data from these techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.25 | Triplet | 6H | -OCH₂CH₃ |

| b | ~4.20 | Quartet | 4H | -OCH₂ CH₃ |

| c | ~4.55 | Singlet | 1H | Ph-CH -(COOEt)₂ |

| d | ~7.30-7.45 | Multiplet | 5H | Ar-H |

Predicted in CDCl₃ solvent.

Table 2: ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~14.0 | -OCH₂C H₃ |

| 2 | ~58.0 | Ph-C H-(COOEt)₂ |

| 3 | ~62.0 | -OC H₂CH₃ |

| 4 | ~128.0 | Aromatic C H |

| 5 | ~128.5 | Aromatic C H |

| 6 | ~129.0 | Aromatic C H |

| 7 | ~135.0 | Aromatic ipso-C |

| 8 | ~167.0 | C =O |

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2900-2980 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O (Ester) stretch |

| ~1450-1600 | Medium-Weak | Aromatic C=C ring stretch |

| ~1150-1250 | Strong | C-O (Ester) stretch |

| ~690-770 | Strong | Aromatic C-H bend (out-of-plane) |

Data corresponds to a liquid film or CCl₄ solution.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 236.26 g/mol .[4]

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 236 | Low | [M]⁺ (Molecular Ion) |

| 191 | Moderate | [M - OEt]⁺ |

| 164 | 49.5 | [M - COOEt + H]⁺ |

| 118 | 63.8 | [Ph-CH=C=O]⁺ |

| 107 | 58.8 | [Ph-C≡O]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | 52.1 | [C₆H₇]⁺ |

Fragmentation data sourced from PubChem.[4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

This compound sample

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing TMS in a clean vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube to a height of about 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spinner, place it in the spectrometer, and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay. Acquire the Free Induction Decay (FID).

-

¹³C NMR Acquisition: Switch the spectrometer to the ¹³C frequency. A higher number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Perform a Fourier transform on the FID. Phase the spectrum and reference the TMS peak to 0 ppm. Integrate the signals and analyze the chemical shifts and coupling patterns.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Volatile solvent (e.g., dichloromethane) for cleaning

Procedure (Thin Film Method):

-

Sample Preparation: As this compound is a liquid at room temperature, place one to two drops of the neat sample onto a clean, dry salt plate.[3][4]

-

Assemble Sample Holder: Place a second salt plate on top of the first, creating a thin film of the liquid between them.

-

Acquire Spectrum: Place the salt plates in the sample holder of the FTIR spectrometer. Acquire a background spectrum and then the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry, volatile solvent and store them in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

Mass spectrometer (e.g., with GC-MS capabilities)

-

Direct insertion probe or GC column

-

This compound sample

-

Volatile solvent (e.g., methanol (B129727) or dichloromethane)

Procedure (Electron Ionization - EI):

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent. The sample can be introduced into the ion source via a direct insertion probe or, for GC-MS, injected into the gas chromatograph for separation prior to entering the mass spectrometer.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of information obtained from different spectroscopic techniques for the structural elucidation of this compound.

Caption: Relationship between spectroscopic methods and derived structural information.

General Experimental Workflow

This diagram outlines the typical workflow for the spectroscopic characterization of a chemical compound.

References

Diethyl Phenylmalonate: A Comprehensive Technical Guide to its Solubility and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physical and solubility properties of diethyl phenylmalonate, a key intermediate in the synthesis of various pharmaceuticals, including the anticonvulsants phenobarbital (B1680315) and felbamate. This document consolidates critical data on its physical constants and explores its solubility characteristics in aqueous and organic solvents. Detailed experimental protocols for the determination of these properties are provided to support researchers in their laboratory work. Furthermore, this guide visualizes key experimental workflows and synthetic pathways relevant to drug development, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature, possessing a faint, ester-like odor.[1] Its key physical properties are summarized in the table below, representing a compilation of data from various sources. These parameters are fundamental for its identification, purification, and handling in a laboratory setting.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₃H₁₆O₄ | [2][3] |

| Molecular Weight | 236.26 g/mol | [2][3] |

| Melting Point | 16 - 17 °C (60.8 - 62.6 °F) | [4][5] |

| Boiling Point | 170 - 172 °C (338 - 341.6 °F) at 14 mmHg | [2][4] |

| Density | 1.095 g/mL at 25 °C | [2][5] |

| Refractive Index (n²⁰/D) | 1.491 | [5] |

| Appearance | Clear, colorless to yellowish liquid after melting | [4][6] |

Solubility Profile

The solubility of this compound is a critical factor in its application in organic synthesis, influencing reaction conditions, solvent selection for purification, and formulation development.

Aqueous Solubility

This compound is consistently reported as immiscible in water.[4][6][7] This low aqueous solubility is attributed to the molecule's predominantly nonpolar character, owing to the phenyl ring and the two ethyl groups, which outweighs the polarity of the two ester functional groups.

Solubility in Organic Solvents

Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solvent Type | Predicted Solubility |

| Ethanol | Polar Protic | Freely Soluble |

| Methanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Freely Soluble |

| Diethyl Ether | Nonpolar | Freely Soluble |

| Chloroform | Nonpolar | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Hexane | Nonpolar | Sparingly Soluble |

| Toluene | Nonpolar | Soluble |

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of several important pharmaceutical compounds. Its bifunctional nature allows for sequential alkylation and subsequent cyclization reactions to form complex heterocyclic structures.

Synthesis of Phenobarbital

Phenobarbital, a long-acting barbiturate (B1230296) used as an anticonvulsant, is synthesized from this compound. The synthesis involves the alkylation of this compound with an ethyl group, followed by a condensation reaction with urea.[12][13][14]

Synthesis of Felbamate

Felbamate, another anticonvulsant drug, is also synthesized from this compound. The synthetic route involves the reduction of the ester groups of this compound to form 2-phenyl-1,3-propanediol, which is then carbamoylated.[15][16][17]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the physical and solubility properties of this compound.

Determination of Melting Point (Capillary Method)

This method is suitable for determining the melting point of this compound, which is a low-melting solid.

Procedure:

-

Sample Preparation: Ensure the this compound sample is anhydrous. If necessary, dry the sample over a suitable drying agent.

-

Capillary Tube Loading: Introduce a small amount of the solidified sample into a capillary tube, ensuring a packed column height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (16-17°C).

-

Melting Point Determination: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Determination of Boiling Point (at Reduced Pressure)

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure to prevent decomposition.

Procedure:

-

Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Place a small amount of this compound in the distillation flask along with a boiling chip.

-

Vacuum Application: Connect the apparatus to a vacuum source and reduce the pressure to the desired level (e.g., 14 mmHg).

-

Heating: Gently heat the distillation flask.

-

Boiling Point Determination: Record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point at the recorded pressure.

Determination of Density (Pycnometer Method)

A pycnometer is used for the precise determination of the density of liquids.

Procedure:

-

Pycnometer Calibration: Clean and dry a pycnometer of known volume. Weigh the empty pycnometer. Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25°C) and weigh it.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature and weigh it.

-

Calculation: The density of this compound is calculated using the following formula: Density = (mass of this compound) / (volume of pycnometer)

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a characteristic property that can be used to identify and assess the purity of a liquid sample.

Procedure:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the desired temperature (e.g., 20°C). Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: Read the refractive index from the instrument's scale.

Quantitative Determination of Solubility in Organic Solvents

This protocol outlines a method to determine the solubility of this compound in various organic solvents.

Procedure:

-

Sample Preparation: In a series of vials, add a known volume (e.g., 1 mL) of each organic solvent to be tested.

-

Saturation: Add small, known increments of this compound to each vial. After each addition, vigorously mix the contents until the solute is fully dissolved. Continue this process until a slight excess of undissolved this compound remains, indicating a saturated solution.

-

Equilibration: Allow the vials to equilibrate at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) with occasional agitation to ensure equilibrium is reached.

-

Sample Analysis: Carefully withdraw a known volume of the clear, saturated supernatant from each vial. Dilute the aliquot with a known volume of the respective solvent.

-

Quantification: Analyze the diluted samples using a suitable analytical technique (e.g., gas chromatography or HPLC with a UV detector) to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: From the determined concentration of the diluted sample and the dilution factor, calculate the solubility of this compound in the original saturated solution. Express the solubility in units such as g/100 mL or mol/L.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical workflows for determining the physical and solubility properties of this compound.

Caption: Workflow for the determination of the physical properties of this compound.

Caption: Workflow for the quantitative determination of solubility.

Synthetic Pathways

The following diagrams illustrate the synthetic pathways for phenobarbital and felbamate, highlighting the central role of this compound.

Caption: Synthetic pathway of Phenobarbital from this compound.

Caption: Synthetic pathway of Felbamate from this compound.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. chembk.com [chembk.com]

- 3. This compound | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. 苯基丙二酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 83-13-6 [m.chemicalbook.com]

- 7. This compound | 83-13-6 [amp.chemicalbook.com]

- 8. saltise.ca [saltise.ca]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. Khan Academy [khanacademy.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 14. thaiscience.info [thaiscience.info]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Diethyl phenylmalonate safety, toxicity, and handling information

An In-depth Technical Guide to the Safety, Toxicity, and Handling of Diethyl Phenylmalonate

This guide provides comprehensive safety, toxicity, and handling information for this compound (CAS No. 83-13-6), tailored for researchers, scientists, and professionals in drug development. It consolidates critical data from various safety data sheets and chemical information sources to ensure safe laboratory practices.

Physical and Chemical Properties

This compound is a colorless to light yellow, transparent oily liquid.[1][2] It is used as a pharmaceutical intermediate and in organic synthesis.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆O₄ | [1][3] |

| Molecular Weight | 236.26 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Odor | Odorless | [3] |

| Melting Point | 16 - 17 °C / 60.8 - 62.6 °F | [3][5] |

| Boiling Point | 170 - 172 °C / 338 - 341.6 °F @ 14 mmHg | [1][3] |

| Density | 1.095 g/mL at 25 °C | [1][4] |

| Flash Point | > 112 °C / > 233.6 °F | [3][6] |

| Water Solubility | Immiscible | [1][3] |

| Refractive Index | n20/D 1.491 | [1][4] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6][7] No acute toxicity information is available for the product.[3] It is not listed as a carcinogen by ACGIH, IARC, NTP, or California Proposition 65.[2][7]

Potential Health Effects:

-

Skin Contact: May cause skin irritation.[6][7] Some aggregated GHS information indicates it may cause skin irritation (H315).[8]

-

Inhalation: May cause respiratory tract irritation.[6][7] Some aggregated GHS information indicates it may cause respiratory irritation (H335).[8]

-

Ingestion: May cause irritation of the digestive tract.[6][7]

| Toxicity Metric | Value | Species | Route | Source(s) |

| LD50/LC50 | Not available | - | - | [7] |

Note on Experimental Protocols: The cited source materials are primarily Safety Data Sheets (SDS), which summarize toxicological findings but do not provide detailed experimental methodologies for the underlying studies.

Hazard Identification and GHS Classification

Many sources state that the product contains no substances which at their given concentration are considered to be hazardous to health.[3][9] However, some suppliers caution that it may cause eye, skin, and respiratory tract irritation.[7]

Aggregated GHS information from multiple sources provides the following potential hazard statements, although it is noted that the chemical does not meet GHS hazard criteria for the majority of reports[8]:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Safe Handling and Storage

Handling:

-

Use with adequate ventilation to keep airborne concentrations low.[6][7]

-

Do not breathe vapor, mist, or gas.[7]

-

Remove and wash contaminated clothing before re-use.[5]

-

Keep the container tightly closed.[6]

Storage:

Exposure Controls and Personal Protective Equipment (PPE)

Engineering Controls:

-

Use adequate ventilation to maintain low airborne concentrations.[6][7] Under normal use conditions, specific engineering measures may not be required.[3]

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical splash goggles or safety glasses with side shields (compliant with OSHA's 29 CFR 1910.133 or European Standard EN166).[3][5][7]

-

Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing, such as long sleeves, to prevent skin exposure.[3][7] Gloves must be inspected before use, and proper removal techniques should be employed.[10]

-

Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[3] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7]

First Aid Measures

The following diagram outlines the initial response protocol for various exposure routes.

Caption: First aid procedures for this compound exposure.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[6][7]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated by thermal decomposition.[5][6][7] Vapors may be heavier than air and can spread along the ground.[6] Containers may explode when heated.[6]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[6][7]

Accidental Release Measures

The workflow below details the procedural steps for managing an accidental spill.

Caption: Workflow for handling an accidental spill of this compound.

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[2][7]

-

Conditions to Avoid: Incompatible materials and strong heating.[7]

-

Incompatible Materials: Strong oxidizing agents, acids, bases, and reducing agents.[2][5][7]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide and carbon dioxide.[5][7]

Ecological Information

-

Ecotoxicity: Contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[3][9]

-

Persistence and Degradability: As it is soluble in water, persistence is considered unlikely.[3][5]

-

Bioaccumulation: Bioaccumulation is unlikely.[3]

-

Mobility in Soil: The product is water-soluble and is likely to be highly mobile in soils.[3][9]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[9] Chemicals should be left in their original containers, and not mixed with other waste. Uncleaned containers should be handled in the same manner as the product itself.

Regulatory Information

-

TSCA: this compound (CAS #83-13-6) is listed on the TSCA inventory.[7]

-

SARA 311/312 Hazards: No SARA Hazards are listed in several sources.

-

State Right-to-Know Lists: The substance is listed on the Pennsylvania and New Jersey Right To Know lists.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound 98 83-13-6 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. capotchem.com [capotchem.com]

The Lynchpin of Synthesis: A Technical Guide to the Mechanism of Action of Diethyl Phenylmalonate

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Diethyl phenylmalonate, a substituted derivative of diethyl malonate, serves as a cornerstone in organic synthesis, prized for its role as a versatile precursor in the construction of a wide array of complex organic molecules, most notably in the pharmaceutical industry for the synthesis of barbiturates like phenobarbital.[1] This technical guide elucidates the core mechanisms of action of this compound in key organic reactions, providing detailed experimental protocols, quantitative data, and mechanistic diagrams to empower researchers in their synthetic endeavors.

The reactivity of this compound is fundamentally governed by the acidity of the α-hydrogen located on the carbon atom situated between the two electron-withdrawing ester groups. This strategic positioning facilitates the deprotonation of the α-carbon by a base, leading to the formation of a resonance-stabilized carbanion. This carbanion, a potent nucleophile, is central to the diverse reactivity of this compound, enabling it to participate in a variety of crucial carbon-carbon bond-forming reactions.

Core Reaction Mechanisms

The synthetic utility of this compound is primarily exploited through three main classes of reactions: alkylation, acylation, and condensation reactions.

Alkylation

Alkylation of this compound involves the introduction of an alkyl group to the α-carbon. This reaction is a cornerstone in the synthesis of various substituted carboxylic acids and is a critical step in the industrial production of phenobarbital.

Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base, typically sodium ethoxide to prevent transesterification, abstracts the acidic α-hydrogen to form the this compound enolate.[2][3] This enolate then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide to form the C-alkylated product.[2]

References

Industrial Synthesis of Diethyl Phenylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core industrial synthesis routes for diethyl phenylmalonate, a key intermediate in the pharmaceutical industry, notably in the production of barbiturates like phenobarbital. This document details the primary synthetic pathways, offering comparative quantitative data, detailed experimental protocols, and visualizations of the chemical workflows.

Overview of Primary Synthesis Routes

The industrial production of this compound is dominated by four principal synthetic strategies. The choice of a particular route is often dictated by factors such as raw material cost, desired purity, scalability, and environmental considerations. This guide will explore the following pathways:

-

Claisen Condensation of Ethyl Phenylacetate: The most traditional and widely documented method.

-

Direct Esterification of Phenylmalonic Acid: A straightforward approach involving the esterification of the corresponding dicarboxylic acid.

-

Palladium-Catalyzed α-Arylation of Diethyl Malonate: A more modern approach leveraging advances in organometallic catalysis.

-

Integrated One-Reactor Process from Chlorobenzene (B131634): An efficient industrial method that minimizes the isolation of intermediates.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative parameters for each of the primary synthesis routes, allowing for a direct comparison of their efficiency and reaction conditions.

| Synthesis Route | Key Reactants | Catalyst/Base | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| Claisen Condensation (with Diethyl Oxalate) | Ethyl phenylacetate, Diethyl oxalate (B1200264) | Sodium ethoxide | 60 (initial), then 175 (decarbonylation) | 5-6 (decarbonylation) | 80-85[1] |

| Claisen Condensation (with Diethyl Carbonate) | Ethyl phenylacetate, Diethyl carbonate | Sodium ethoxide | 80-120 | Not specified | High (implied)[2] |

| Direct Esterification | Phenylmalonic acid, Ethanol | Anhydrous HCl or H₂SO₄ | 60-65 | 5 | 85-87[2] |

| Palladium-Catalyzed α-Arylation | Diethyl malonate, Aryl bromide | Pd(dba)₂ / DTBNpP, NaH | 70 | 24 | up to 89[3] |

| One-Reactor Process from Chlorobenzene | Chlorobenzene, Sodium, Toluene, CO₂ | - | 25-50 (multiple steps) | Not specified | 65-70 (overall)[2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments discussed. These protocols are adapted from reputable sources and are intended to provide a thorough understanding of the practical execution of each synthesis.

Claisen Condensation of Ethyl Phenylacetate with Diethyl Oxalate

This procedure is adapted from Organic Syntheses, a reliable source for preparative organic methods.[1]

Procedure:

-

Preparation of Sodium Ethoxide: In a 2-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, 23 g (1 gram atom) of sodium is dissolved in 500 cc of absolute ethyl alcohol.

-

Condensation: The sodium ethoxide solution is cooled to 60°C. With vigorous stirring, 146 g (1 mole) of ethyl oxalate is added rapidly, followed immediately by 175 g (1.06 moles) of ethyl phenylacetate.

-

Isolation of the Intermediate: Crystallization of the sodium derivative of diethyl phenyloxalylacetate occurs within 4-6 minutes. The resulting paste is cooled to room temperature and stirred with 800 cc of dry ether. The solid is collected by suction filtration and washed with dry ether.

-

Hydrolysis: The collected sodium salt is treated with a dilute solution of sulfuric acid (29 cc of concentrated H₂SO₄ in 500 cc of water) to liberate the diethyl phenyloxalylacetate. The oily layer is separated, and the aqueous layer is extracted with ether.

-

Decarbonylation: The combined ethereal solutions are dried over anhydrous sodium sulfate, and the ether is distilled off. The residual oil is heated under reduced pressure (approx. 15 mm) to 175°C until the evolution of carbon monoxide ceases (5-6 hours).

-

Purification: The resulting this compound is purified by vacuum distillation, collecting the fraction boiling at 158–162°C/10 mm. The expected yield is 189–201 g (80–85%).

Direct Esterification of Phenylmalonic Acid

This protocol is based on the information provided in a U.S. Patent, outlining an industrial approach.[2]

Procedure:

-

Reaction Setup: A solution of phenylmalonic acid in a mixture of benzene (B151609) and absolute ethyl alcohol is prepared.

-

Catalysis: Anhydrous hydrogen chloride is passed through the solution, or concentrated sulfuric acid is added as a catalyst. For optimal yields with sulfuric acid, a 3:1 molar ratio of catalyst to phenylmalonic acid is suggested.

-

Reaction Conditions: The reaction mixture is heated to 60°C for 5 hours. An initial stirring period at room temperature for several hours before heating can improve the yield when using sulfuric acid.

-

Work-up and Purification: The reaction mixture is worked up to remove the acid catalyst and solvent. The crude this compound is then purified, typically by vacuum distillation. A yield of approximately 85% can be expected with anhydrous HCl, and up to 87% with sulfuric acid under optimized conditions.

Palladium-Catalyzed α-Arylation of Diethyl Malonate

This modern catalytic method is adapted from a procedure published in Tetrahedron Letters.[3]

Procedure:

-

Catalyst Preparation: In a glovebox, a screw-capped vial is charged with Pd(dba)₂ (0.010 mmol), di-tert-butyl(neopentyl)phosphine (DTBNpP, 0.020 mmol), and sodium hydride (1.2 mmol).

-

Reaction Assembly: The vial is sealed and removed from the glovebox. Toluene (1.0 mL), the aryl bromide (1.0 mmol), and diethyl malonate (1.2 mmol) are added via syringe.

-

Reaction Execution: The reaction mixture is stirred at 70°C for 24 hours. The conversion of the aryl bromide can be monitored by gas chromatography (GC).

-

Purification: Upon completion, the crude reaction mixture is filtered through a plug of Celite and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel to yield the desired this compound. This method has been reported to achieve yields as high as 89%.

Synthesis Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each of the described synthetic routes for this compound.

Conclusion

The industrial synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and disadvantages. The classical Claisen condensation remains a robust and high-yielding method, well-documented in the literature. Direct esterification offers a simpler, more direct approach, provided that phenylmalonic acid is readily available. Modern palladium-catalyzed methods present a powerful alternative, particularly for achieving high yields under relatively mild conditions, though catalyst cost and scalability may be considerations. Finally, the integrated one-reactor process from chlorobenzene represents a highly efficient industrial approach that minimizes waste and handling of intermediates. The selection of the optimal synthesis route will ultimately depend on a thorough evaluation of economic, logistical, and environmental factors specific to the manufacturing context.

References

Biological Activity of Diethyl Phenylmalonate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of diethyl phenylmalonate derivatives. This compound, a versatile synthetic intermediate, serves as a scaffold for the development of a wide array of compounds with significant pharmacological potential.[1] This document details their anticancer, antimicrobial, and anticonvulsant properties, presenting quantitative data, experimental protocols, and mechanistic insights to facilitate further research and drug development.

Introduction to this compound and its Derivatives

This compound is an aromatic malonic ester recognized for its utility in the synthesis of various pharmaceuticals, most notably barbiturates like phenobarbital.[1] Its chemical structure, featuring a phenyl group attached to a malonate backbone, allows for diverse chemical modifications, leading to a broad range of derivatives with distinct biological activities. These derivatives include, but are not limited to, phosphonates, Schiff bases, and various heterocyclic compounds. The exploration of these derivatives has unveiled promising candidates for anticancer, antimicrobial, and anticonvulsant therapies.

Anticancer Activity

Several this compound derivatives, particularly phosphonates, have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[2][3][4]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-pyrimidine hybrid phosphonate | Compound 4o | A549 (Lung) | 13.62 | [5] |

| Hep-G2 (Liver) | 17.49 | [5] | ||

| HeLa (Cervical) | 5.81 | [5] | ||

| MCF-7 (Breast) | 1.59 | [5] | ||

| HL-60 (Leukemia) | 2.11 | [5] | ||

| 2-oxo-quinoline aminophosphonate | Compound 4u | A549 (Lung) | 16.6 | [2] |

| Thiazolyl-sulfonamide | Compound 7d, 7e, 8a, 8d, 8e | Various | 2.74 - 8.17 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

This compound derivatives

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of Anticancer Experimental Workflow and Proposed Mechanism

Antimicrobial Activity

This compound derivatives, including Schiff bases and phosphonates, have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that prevents visible growth of a microorganism).

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base | Compound 6f | Staphylococcus aureus MTCC 3160 | 0.13 | [6] |

| Schiff Base | Compound 5a (Chlorine substituted) | Staphylococcus aureus MTCC 96 | 9-18 | [7] |

| Schiff Base | Compound 5n (Hydroxy substituted) | Staphylococcus aureus MTCC 96 | 9-18 | [7] |

| Schiff Base | Compound 5o (Methoxy substituted) | Staphylococcus aureus MTCC 96 | 9-18 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

This compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth and inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

Visualization of Antimicrobial Experimental Workflow

Anticonvulsant Activity

The parent compound, this compound, is a precursor to phenobarbital, a well-known anticonvulsant.[1] Various derivatives have been synthesized and evaluated for their potential to manage seizures, with some showing promising activity in preclinical models.

Quantitative Anticonvulsant Data

The following table summarizes the in vivo anticonvulsant activity of selected derivatives, expressed as ED50 values (the dose effective in 50% of the tested animals).

| Compound Class | Animal Model | ED50 (mg/kg) | Reference |

| Triazolopyrimidine | MES | 15.8 | [8] |

| Triazolopyrimidine | PTZ | 14.1 | [8] |

| 7-phenyl-6,7-dihydro-[3][5]triazolo[1,5-a]pyrimidin-5(4H)-one | MES | 19.7 |

Experimental Protocols: MES and PTZ Seizure Models

Maximal Electroshock (MES) Test: This model is used to evaluate efficacy against generalized tonic-clonic seizures.

-

Animals: Male Swiss albino mice (20-25 g).

-

Drug Administration: Administer the test compound intraperitoneally (i.p.).

-

Seizure Induction: After a predetermined pretreatment time (e.g., 30-60 minutes), induce seizures via corneal electrodes with a 60 Hz alternating current at 50 mA for 0.2 seconds.

-

Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered a protective effect.

Pentylenetetrazole (PTZ) Test: This model is used to assess efficacy against myoclonic and absence seizures.

-

Animals: Male Swiss albino mice (18-22 g).

-

Drug Administration: Administer the test compound i.p.

-

Seizure Induction: After 30-60 minutes, administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg).

-

Observation: Immediately place the mouse in an observation chamber and record seizure activity for 30 minutes, noting the latency to the first myoclonic jerk and the presence of generalized clonic-tonic seizures.

Visualization of Anticonvulsant Experimental Workflow and Proposed Mechanism

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]-phosphonate as a potent anticancer agent in chemo-differentiation therapy of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. neuroquantology.com [neuroquantology.com]

- 7. Synthesis, antimicrobial and anti-biofilm activities of novel Schiff base analogues derived from methyl-12-aminooctadec-9-enoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Historical Overview of Diethyl Phenylmalonate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical overview of the core synthesis methods for diethyl phenylmalonate, a crucial intermediate in the production of various pharmaceuticals, most notably the long-acting barbiturate (B1230296) phenobarbital. This document will explore the evolution of synthetic strategies, from classical methodologies to modern catalytic approaches, offering detailed experimental protocols and quantitative data to support research and development activities.

Classical Synthesis: The Claisen Condensation Route

The most traditional and widely referenced method for synthesizing this compound involves a Claisen condensation of an arylacetate with a dialkyl oxalate (B1200264), followed by decarbonylation.[1][2] This indirect approach is often favored because the direct alkylation of diethyl malonate with aryl halides is inefficient due to the relatively low electrophilicity of the latter.[1]

The classical synthesis typically begins with benzyl (B1604629) cyanide, which is converted to ethyl phenylacetate. This intermediate then undergoes a Claisen condensation with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form diethyl phenyloxalylacetate.[2] Subsequent heating of this intermediate induces decarbonylation, yielding this compound.[3]

Experimental Protocol: Classical Claisen Condensation

This protocol is adapted from the well-established procedure found in Organic Syntheses.[4]

Step 1: Formation of Diethyl Phenyloxobutandioate Sodium Salt

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 23 g of sodium in 500 cc of absolute ethanol (B145695) to prepare sodium ethoxide.

-

Cool the resulting solution to 60°C.

-

With vigorous stirring, rapidly add 146 g of diethyl oxalate, followed immediately by 175 g of ethyl phenylacetate.[5]

-

Crystallization of the sodium derivative of diethyl phenyloxobutandioate will occur. The reaction mixture will form a nearly solid paste.[4]

-

Allow the mixture to cool to room temperature and then stir thoroughly with 800 cc of dry ether.

-

Collect the solid product by suction filtration and wash it with dry ether.[5]

Step 2: Liberation and Decarbonylation of Diethyl Phenyloxobutandioate

-

Liberate the diethyl phenyloxobutandioate by treating the sodium salt with a dilute solution of sulfuric acid (29 cc of concentrated H₂SO₄ in 500 cc of water).[5]

-

Separate the resulting oily layer and extract the aqueous layer with ether.

-

Combine the organic layers, dry them over anhydrous sodium sulfate, and remove the ether by distillation.[4]

-

Heat the residual oil in a modified Claisen flask under reduced pressure (approximately 15 mmHg) to 175°C. Continue heating until the evolution of carbon monoxide ceases, which typically takes 5-6 hours.[5]

-

After the reaction is complete, the crude this compound is purified by vacuum distillation.

Quantitative Data: Classical Method

| Parameter | Value | Reference |

| Yield | 80-85% | [4] |

| Boiling Point | 158-162°C at 10 mmHg | [4] |

| Reaction Time | 5-6 hours for decarbonylation | [5] |

Modern Approaches: Catalytic Arylation of Diethyl Malonate

To overcome the limitations of the classical malonic ester synthesis for aryl compounds, modern methods have focused on the direct arylation of diethyl malonate using metal catalysts. These approaches offer milder reaction conditions and can provide high yields.

Palladium-Catalyzed Arylation

A notable modern method involves the palladium-catalyzed arylation of diethyl malonate with aryl bromides. This method utilizes a palladium catalyst and a suitable phosphine (B1218219) ligand to facilitate the cross-coupling reaction.[6]

Experimental Protocol: Palladium-Catalyzed Arylation

The following is a general procedure for the palladium-catalyzed arylation of diethyl malonate:[6]

-

In a glove box, add Pd(dba)₂ (0.010 mmol), di-tert-butyl(neopentyl)phosphine (DTBNpP, 0.020 mmol), and sodium hydride (1.2 mmol) to a screw-capped vial.

-

Seal the vial with a septa screw cap and remove it from the glove box.

-

To the vial, add toluene (B28343) (1.0 mL), the desired aryl bromide (1.0 mmol), and diethyl malonate (1.2 mmol).

-

Stir the reaction mixture at 70°C for 24 hours.

-

Monitor the conversion of the aryl bromide by gas chromatography (GC).

-

Upon completion, filter the crude reaction mixture through a plug of Celite and concentrate it in vacuo.

-

Purify the resulting residue by column chromatography on silica (B1680970) gel to yield the diethyl arylmalonate.

Quantitative Data: Palladium-Catalyzed Arylation

| Parameter | Value | Reference |

| Yield | Up to 89% | [3][6] |

| Reaction Temperature | 70°C | [6] |

| Reaction Time | 24 hours | [6] |

| Catalyst System | Pd(dba)₂ / DTBNpP | [6] |

| Base | Sodium Hydride | [6] |

Copper-Catalyzed Arylation

Methods utilizing copper(I) iodide and cesium carbonate have also been developed to facilitate the arylation of diethyl malonate, providing an alternative to palladium-based systems.[1]

Alternative Synthetic Routes

Synthesis from Phenylacetic Acid

An alternative pathway begins with phenylacetic acid. In this method, phenylacetic acid is neutralized, and then a substitution reaction with zinc cyanide is carried out to form phenylmalonic acid after acidification. The phenylmalonic acid is then esterified with ethanol to produce this compound.[7]

One-Reactor Synthesis from Chlorobenzene (B131634)

A process for preparing phenylmalonic acid and its esters in a single reactor has also been patented. This method starts with the reaction of chlorobenzene with dispersed sodium in toluene to form phenylsodium, which then metalates toluene to benzylsodium (B3045699). The benzylsodium is carbonated to produce disodium (B8443419) phenylmalonate, which is subsequently esterified. This process can achieve a yield of 85% for this compound.[2]

Visualizing the Synthetic Pathways

To better illustrate the core synthetic methodologies, the following diagrams outline the reaction workflows.

Caption: Classical synthesis pathway of this compound.

Caption: Modern palladium-catalyzed synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]

- 3. This compound | 83-13-6 | Benchchem [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl Phenylmalonate via Claisen Condensation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of diethyl phenylmalonate, a key intermediate in the production of pharmaceuticals such as phenobarbital. The described method utilizes a crossed Claisen condensation reaction between ethyl phenylacetate (B1230308) and diethyl oxalate (B1200264), followed by a decarbonylation step. This application note includes a comprehensive experimental procedure, tabulated data for reagents and reaction parameters, and visual diagrams to illustrate the reaction workflow and mechanism.

Introduction

This compound is a crucial precursor in the synthesis of various organic compounds, most notably barbiturates. The standard laboratory preparation involves a Claisen condensation, a carbon-carbon bond-forming reaction that condenses two esters in the presence of a strong base. Due to the challenges associated with the direct phenylation of diethyl malonate, an indirect approach is often favored. This involves the Claisen condensation of ethyl phenylacetate with diethyl oxalate, catalyzed by sodium ethoxide, to form an intermediate which is subsequently decarbonylated to yield the final product.[1][2][3]

Reaction and Mechanism

The synthesis proceeds in two main stages:

-

Claisen Condensation: Ethyl phenylacetate is deprotonated by sodium ethoxide to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide ion, yielding diethyl 2-phenyl-3-oxobutanedioate.

-

Decarbonylation: The resulting α-keto ester is then heated under reduced pressure, leading to the elimination of carbon monoxide to furnish this compound.[4]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[4]

3.1. Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| Sodium | 22.99 | 23 g | 1.0 | Cleanly cut, free of oxide layer. |

| Absolute Ethanol | 46.07 | 500 mL | - | Anhydrous. |

| Diethyl Oxalate | 146.14 | 146 g | 1.0 | Anhydrous. |

| Ethyl Phenylacetate | 164.20 | 175 g | 1.06 | Anhydrous. |

| Diethyl Ether | 74.12 | 800 mL + 3x100 mL | - | Anhydrous, for washing and extraction. |

| Sulfuric Acid (concentrated) | 98.08 | 29 mL | - | To be diluted in water. |

| Anhydrous Sodium Sulfate | 142.04 | - | - | For drying the ethereal solution. |

| Water | 18.02 | 500 mL | - | For acidification and work-up. |

3.2. Equipment

-

2 L three-necked round-bottom flask

-

Mercury-sealed mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

2 L beaker

-

Büchner funnel and suction flask

-

Modified Claisen flask with a fractionating side arm

-

Wood's metal bath

-

Vacuum distillation apparatus

3.3. Procedure

Part A: Claisen Condensation

-

To a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 500 mL of absolute ethanol.

-

Carefully add 23 g (1.0 gram-atom) of cleanly cut sodium in portions.

-

Once all the sodium has dissolved to form sodium ethoxide, cool the solution to 60°C.

-

With vigorous stirring, rapidly add 146 g (1.0 mol) of diethyl oxalate through the dropping funnel.

-

Immediately follow with the addition of 175 g (1.06 mol) of ethyl phenylacetate.

-

Discontinue stirring. Within 4-6 minutes, crystallization of the sodium salt of the product will begin.

-

At the first sign of crystallization, immediately transfer the contents of the flask to a 2 L beaker. The mixture will solidify into a nearly solid paste.

-

Allow the paste to cool to room temperature.

-

Stir the solid thoroughly with 800 mL of dry diethyl ether.

-

Collect the solid by suction filtration and wash it repeatedly with dry ether.

Part B: Work-up and Decarbonylation

-

Liberate the phenyloxaloacetic ester by treating the sodium salt with a dilute solution of sulfuric acid (prepared by adding 29 mL of concentrated sulfuric acid to 500 mL of water).

-

Separate the resulting colorless oil.

-

Extract the aqueous layer with three 100 mL portions of diethyl ether.

-